molecular formula C19H15ClN2O4 B2556769 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde CAS No. 881601-10-1

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde

Cat. No.: B2556769
CAS No.: 881601-10-1
M. Wt: 370.79
InChI Key: IFMXQDMQSJODGQ-UHFFFAOYSA-N
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Description

4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chloro-substituted pyridazinone ring, a methoxybenzaldehyde moiety, and a p-tolyl group. This compound is of interest in various fields of chemical research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazinone Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazinone ring can be formed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination of the pyridazinone ring using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Formation of the Methoxybenzaldehyde Moiety: This can be synthesized separately and then coupled to the pyridazinone ring through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzaldehyde moiety could yield 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzoic acid.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

    Drug Development: The compound could be investigated for its pharmacological properties and potential as a lead compound in drug discovery.

Industry

    Material Science: Its unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme by binding to its active site or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((5-Chloro-6-oxo-1-(phenyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-((5-Bromo-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the p-tolyl group and the specific positioning of the chloro and methoxy groups confer unique chemical properties and potential biological activities to 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde, distinguishing it from its analogs.

Properties

IUPAC Name

4-[5-chloro-1-(4-methylphenyl)-6-oxopyridazin-4-yl]oxy-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12-3-6-14(7-4-12)22-19(24)18(20)17(10-21-22)26-15-8-5-13(11-23)9-16(15)25-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXQDMQSJODGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=C(C=C(C=C3)C=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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